Dexmecamylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexmecamylamine involves the preparation of its hydrochloride salt. The synthetic route typically includes the reaction of a bicyclic monoterpenoid precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dexmecamylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified bicyclic monoterpenoid structures .
Scientific Research Applications
Chemistry: Used as a research tool to study the properties and reactions of bicyclic monoterpenoids.
Biology: Investigated for its effects on biological systems, particularly in relation to neurotransmitter modulation.
Medicine: Explored as a potential treatment for conditions such as depression and drug abuse.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Dexmecamylamine exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a nicotinic channel modulator, influencing the activity of these receptors in the nervous system. This modulation can affect neurotransmitter release and neuronal signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors.
TC-5214: A nicotinic channel modulator evaluated for its antidepressant properties.
Uniqueness
Dexmecamylamine is unique in its specific modulation of nicotinic acetylcholine receptors, making it a valuable compound for research in neuropharmacology and potential therapeutic applications. Its investigational use in clinical trials highlights its potential for treating various medical conditions .
Properties
CAS No. |
107538-05-6 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
InChI Key |
IMYZQPCYWPFTAG-NGZCFLSTSA-N |
SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
6147-18-8 107538-05-6 |
|
Synonyms |
[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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